molecular formula C22H23N5O B2576148 3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine CAS No. 1021070-36-9

3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2576148
CAS No.: 1021070-36-9
M. Wt: 373.46
InChI Key: MLJOQTGWWGUUCS-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine (CAS 1021070-36-9) is a chemical compound with the molecular formula C22H23N5O and a molecular weight of 373.45 g/mol . This pyridazine and piperazine-containing compound is offered for research purposes. The pyridazine heterocycle is known for its unique physicochemical properties, including a high dipole moment that facilitates π-π stacking interactions and a robust, dual hydrogen-bonding capacity, which are important for drug-target interactions . Compounds featuring a piperazine ring linked to pyridazine and other aromatic systems are frequently investigated in medicinal chemistry for their potential biological activities. Related analogs have been studied in scientific literature for their synthesis, crystal structure, and potential analgesic and anti-inflammatory activities . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-16-6-7-18(15-17(16)2)19-8-9-21(25-24-19)26-11-13-27(14-12-26)22(28)20-5-3-4-10-23-20/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJOQTGWWGUUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the 3,4-dimethylphenyl group and the piperazinyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antitumor properties. The structural features of 3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine may enhance its interaction with biological targets involved in cancer proliferation pathways. For instance, studies on related compounds have shown that modifications in the piperazine ring can lead to improved efficacy against various cancer cell lines, suggesting that similar modifications could enhance the activity of this compound against tumors .

Antimicrobial Properties

Compounds containing piperazine and pyridazine rings have been evaluated for their antimicrobial activities. The presence of the pyridine carbonyl group may play a crucial role in enhancing the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes. Preliminary studies suggest that modifications to the structure can yield compounds with potent activity against antibiotic-resistant strains .

Central Nervous System (CNS) Effects

Given the presence of piperazine in its structure, this compound may exhibit CNS activity. Piperazine derivatives are known for their psychoactive properties and have been studied for their potential as anxiolytic and antidepressant agents. Research into similar compounds has shown promising results in modulating neurotransmitter systems, which could be extrapolated to predict similar effects for this compound .

Case Study 1: Antitumor Efficacy

A study focused on synthesizing derivatives of pyridazine compounds revealed that specific modifications led to increased cytotoxicity against breast cancer cell lines. The introduction of various substituents on the piperazine ring significantly enhanced antitumor activity compared to unmodified analogs .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of piperazine-based compounds were tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications resulted in enhanced antimicrobial potency, particularly against multi-drug resistant strains .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 3,4-dimethylphenyl group contrasts with the dichlorophenyl (Compound 20) and fluorophenyl () substituents.

Synthetic Flexibility : The target compound’s pyridine-2-carbonyl group distinguishes it from sulfonamide (Compound 20) and benzalhydrazone () derivatives, suggesting divergent reactivity and target selectivity .

Commercial Availability : Unlike F554-0056 (), which is marketed for screening, the target compound’s synthetic accessibility remains underexplored, highlighting a research gap .

Pharmacological and Physicochemical Comparisons

Compound Reported Bioactivity Physicochemical Properties Therapeutic Potential
Target Compound Not explicitly reported (inferred from analogs) - High lipophilicity (logP ~3.5, estimated)
- Moderate polarity
CNS modulation, anti-inflammatory
Compound 20 () Anti-platelet aggregation (sulfonamide class) - logP ~2.8 (calculated)
- Polar sulfonamide group
Cardiovascular applications
Compound Anti-bacterial, anti-viral - logP ~2.9
- Chlorophenoxypropyl enhances solubility
Infectious disease therapy
F554-0056 () Screening compound (unspecified activity) - logP ~3.1<br>- Thiophene enhances π-π stacking Drug discovery (kinase inhibitors?)
T1–T7 Derivatives () Anti-inflammatory, serotonin receptor modulation - logP ~2.5–3.0
- Hydrazone moiety for chelation
Neurological disorders

Key Observations:

Bioactivity Trends : Piperazine-pyridazine hybrids exhibit broad bioactivities. The target compound’s dimethylphenyl and pyridine-2-carbonyl groups may favor CNS or anti-inflammatory effects, akin to ’s hydrazone derivatives .

Solubility vs. Permeability : The target compound’s higher lipophilicity compared to sulfonamides (Compound 20) could enhance blood-brain barrier penetration but may reduce aqueous solubility, necessitating formulation optimization .

Research Findings and Implications

  • Structural Optimization : The 3,4-dimethylphenyl group in the target compound and F554-0056 () suggests a design strategy favoring bulky aromatic substituents for target engagement, contrasting with halogenated analogs in .
  • Synthetic Challenges : The pyridine-2-carbonyl group may require specialized coupling conditions, as seen in ’s use of K₂CO₃ for nucleophilic substitutions .
  • Unmet Potential: While highlights anti-viral activity in chlorophenoxypropyl analogs, the target compound’s pyridine-2-carbonyl group remains underexplored for similar applications .

Biological Activity

3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyridazine core substituted with a dimethylphenyl group and a piperazine moiety attached to a pyridine-2-carbonyl group. This unique structure may contribute to its biological efficacy.

Biological Activity Overview

Research indicates that derivatives of pyridazine and piperazine exhibit significant biological activities, including:

  • Antitumor Activity : Compounds with similar structures have demonstrated inhibitory effects against various cancer cell lines.
  • Antimicrobial Properties : Certain derivatives show promise in combating bacterial infections.
  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, which are crucial in cancer and other diseases.
  • Kinase Inhibition : The compound likely interacts with protein kinases, which play vital roles in cellular signaling and regulation. For instance, studies have shown that pyrazole derivatives can inhibit BRAF(V600E) and EGFR kinases, leading to reduced tumor growth .
  • Cell Cycle Arrest : Some pyridazine derivatives induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells, which is linked to various diseases including cancer .

Antitumor Efficacy

A study evaluated the cytotoxic effects of similar pyridazine compounds on L929 fibroblast cells. The results indicated that certain derivatives caused significant cell death at higher concentrations (IC50 values ranging from 27.05 µM to 120.6 µM), suggesting potential for further development as anticancer agents .

Antimicrobial Studies

Research into the antimicrobial activity of related compounds showed effectiveness against several bacterial strains. For example, pyrazole derivatives exhibited substantial inhibitory effects on Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorSignificant cytotoxicity against L929 cells
AntimicrobialInhibition of various bacterial strains
Kinase InhibitionTargeting BRAF(V600E), EGFR
AntioxidantReduction of oxidative stress

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